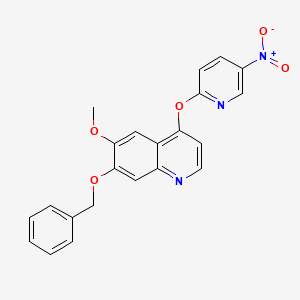
7-(Benzyloxy)-6-methoxy-4-(5-nitropyridin-2-yloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a nitropyridine moiety, and a phenylmethoxy group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the nitropyridine derivative, which is then coupled with the quinoline core through a series of reactions.
-
Synthesis of Nitropyridine Derivative: : The nitropyridine moiety can be synthesized by reacting pyridine with nitrogen dioxide (N2O5) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine .
-
Coupling with Quinoline Core: : The nitropyridine derivative is then coupled with the quinoline core through a nucleophilic substitution reaction. This step typically involves the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to minimize the accumulation of potentially hazardous intermediates and to ensure consistent product quality .
化学反応の分析
Types of Reactions
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoline derivatives.
科学的研究の応用
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline involves its interaction with specific molecular targets and pathways. The nitropyridine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death .
類似化合物との比較
Similar Compounds
2-Methoxy-5-nitropyridine: Shares the nitropyridine moiety but lacks the quinoline core.
4-Nitropyridine: Similar nitropyridine structure but without the methoxy and phenylmethoxy groups.
Quinoline Derivatives: Various quinoline derivatives with different substituents on the quinoline core.
Uniqueness
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline is unique due to its combination of a nitropyridine moiety with a quinoline core, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C22H17N3O5 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
6-methoxy-4-(5-nitropyridin-2-yl)oxy-7-phenylmethoxyquinoline |
InChI |
InChI=1S/C22H17N3O5/c1-28-20-11-17-18(12-21(20)29-14-15-5-3-2-4-6-15)23-10-9-19(17)30-22-8-7-16(13-24-22)25(26)27/h2-13H,14H2,1H3 |
InChIキー |
RDVUYSALUOMFBX-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1OCC3=CC=CC=C3)OC4=NC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


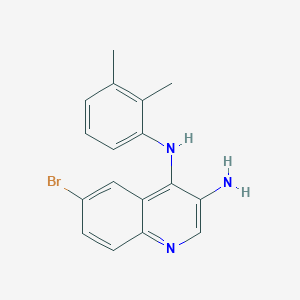
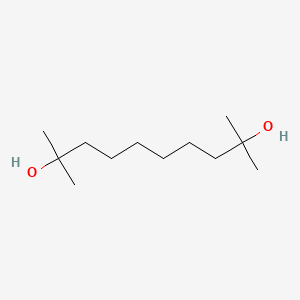
![4-Methoxy-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B13886010.png)
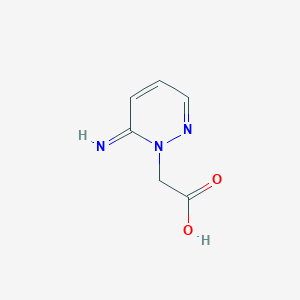

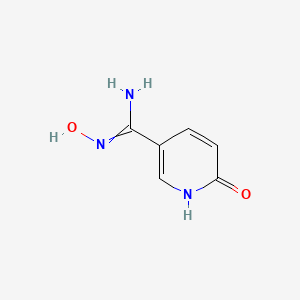
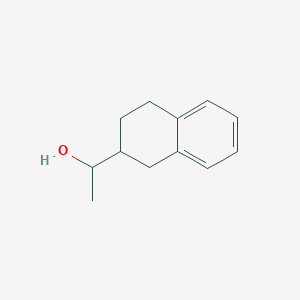

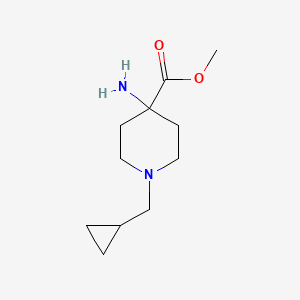


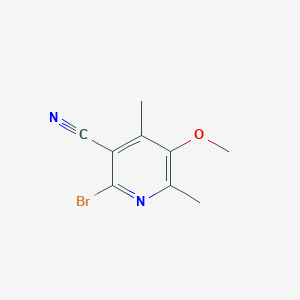

![3-[4-[3-(3,4-Dichlorophenyl)propoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13886069.png)
